REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]Cl.[C-:12]#[N:13].[Na+].O>CS(C)=O>[F:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][C:12]#[N:13] |f:1.2|
|
Name
|
|
Quantity
|
24.89 g
|
Type
|
reactant
|
Smiles
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FC1=C(CCl)C=CC=C1OC
|
Name
|
|
Quantity
|
8.38 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted four times with methyl tert-butyl ether
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Type
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WASH
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Details
|
The combined organic phases are washed with brine
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Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
|
Smiles
|
FC1=C(CC#N)C=CC=C1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |